(4-Ethylcyclohexyl)methanol
Overview
Description
(4-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexane derivative, where the cyclohexane ring is substituted with an ethyl group at the 4-position and a hydroxymethyl group at the 1-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethylcyclohexyl)methanol can be synthesized through several methods. One common laboratory method involves the reduction of the corresponding ketone, (4-ethylcyclohexyl)ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of 4-ethylcyclohexene followed by hydrogenation . The hydroformylation process involves the addition of a formyl group to the double bond of 4-ethylcyclohexene using a rhodium-based catalyst under high pressure and temperature. The resulting aldehyde is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (4-Ethylcyclohexyl)carboxylic acid.
Reduction: (4-Ethylcyclohexyl)methane.
Substitution: (4-Ethylcyclohexyl)chloride or (4-Ethylcyclohexyl)bromide.
Scientific Research Applications
(4-Ethylcyclohexyl)methanol is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism by which (4-Ethylcyclohexyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the ethyl group provides hydrophobic interactions that can affect the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the ethyl group at the 4-position.
4-Methylcyclohexylmethanol: Similar but has a methyl group instead of an ethyl group at the 4-position.
Uniqueness
(4-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs . This structural uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
(4-ethylcyclohexyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZCEWPPUAANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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